cis-5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC16777260

Molecular Formula: C26H30N2O6

Molecular Weight: 466.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H30N2O6 |

|---|---|

| Molecular Weight | 466.5 g/mol |

| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-17-12-16(23(29)30)13-28(14-17)25(32)33-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,27,31)(H,29,30) |

| Standard InChI Key | WBNNZDFYNPEJGF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

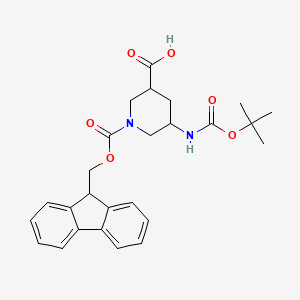

The compound features a piperidine ring substituted at the 1-, 3-, and 5-positions with distinct functional groups (Fig. 1):

-

1-Position: A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, providing UV-sensitive protection for secondary amines.

-

3-Position: A carboxylic acid moiety, enabling conjugation or further derivatization.

-

5-Position: A tert-butoxycarbonyl (Boc) group, offering acid-labile protection for the primary amine.

The cis configuration at the 5-amino and 3-carboxylic acid groups is critical for its stereochemical compatibility in peptide backbone assembly.

Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₃₀N₂O₆ |

| Molecular Weight | 466.5 g/mol |

| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

| PubChem CID | 57870292 |

The compound’s solubility is highly solvent-dependent, with preferential dissolution in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM). Its stability under basic conditions (pH 7–9) aligns with Fmoc deprotection protocols in solid-phase peptide synthesis (SPPS) .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves sequential protection of the piperidine scaffold (Fig. 2):

-

Boc Protection: The primary amine at the 5-position is protected using di-tert-butyl dicarbonate (Boc₂O) in a tetrahydrofuran (THF)/water mixture.

-

Fmoc Introduction: The secondary amine at the 1-position is reacted with Fmoc-Cl in the presence of a base like N,N-diisopropylethylamine (DIPEA) .

-

Carboxylic Acid Activation: The 3-carboxylic acid is esterified or activated as an N-hydroxysuccinimide (NHS) ester for subsequent coupling reactions.

Analytical Characterization

-

NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 7.75–7.25 (m, 8H, Fmoc aromatic protons), 4.40–4.20 (m, 2H, Fmoc CH₂), and 1.45 (s, 9H, Boc tert-butyl).

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 467.2 [M+H]⁺.

Applications in Peptide Synthesis and Drug Development

Role in Solid-Phase Peptide Synthesis (SPPS)

The compound’s Fmoc group is selectively cleaved under basic conditions (e.g., 20% piperidine in DMF), enabling iterative peptide chain elongation . The Boc group remains intact during Fmoc deprotection, allowing orthogonal protection strategies for branched or cyclic peptides .

Therapeutic Target Engagement

-

Kinase Inhibitors: The piperidine core mimics proline-rich regions in ATP-binding pockets, making it a scaffold for tyrosine kinase inhibitors.

-

GPCR Modulators: Conjugation with bioactive peptides enhances binding to G protein-coupled receptors (GPCRs) involved in neurotransmission .

Comparative Analysis with Analogous Building Blocks

| Feature | This Compound | Boc-Piperidine-3-Carboxylic Acid | Fmoc-Piperidine-3-Carboxylic Acid |

|---|---|---|---|

| Protection Groups | Boc (5° amine), Fmoc (2° amine) | Boc only | Fmoc only |

| Solubility | Moderate in DMF | High in DCM | Low in water |

| Cleavage Conditions | TFA (Boc), base (Fmoc) | TFA | Base |

The dual protection in this compound enables multi-step syntheses unachievable with single-protected analogs .

Future Directions and Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume